N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronate ester group makes it particularly interesting for Suzuki-Miyaura cross-coupling reactions, a widely used method in organic chemistry for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Borylation: The borylation step involves the introduction of the boronate ester group. This can be done using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more robust catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of various biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Reduction: Formation of N-Cyclohexyl-2,3-difluoro-6-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. The nitro group can be reduced to an amino group, potentially leading to compounds with antibacterial or anticancer properties.
Industry
In materials science, the compound can be used to create polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for designing new materials with desired characteristics.
Mechanism of Action
The mechanism by which N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with different substituents, leading to different reactivity and applications.
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
N-Cyclohexyl-2,3-difluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group, fluorine atoms, and boronate ester makes it particularly versatile for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
N-cyclohexyl-2,3-difluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF2N2O4/c1-17(2)18(3,4)27-19(26-17)12-10-13(23(24)25)16(15(21)14(12)20)22-11-8-6-5-7-9-11/h10-11,22H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUGENYWRURKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)NC3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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